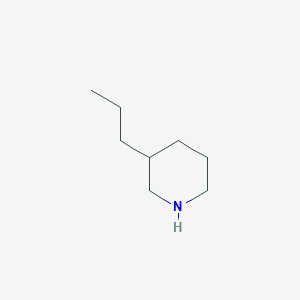
2-nonoxy-N-(2-pyrrolidin-1-ylethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-nonoxy-N-(2-pyrrolidin-1-ylethyl)benzamide is a chemical compound with the molecular formula C22H36N2O2 and a molecular weight of 360.5 g/mol. This compound is characterized by the presence of a benzamide core, a nonyloxy group, and a pyrrolidinyl ethyl side chain. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-nonoxy-N-(2-pyrrolidin-1-ylethyl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core is synthesized by reacting benzoic acid with an amine group under appropriate conditions.
Attachment of the Nonyloxy Group: The nonyloxy group is introduced through an etherification reaction, where a nonyl alcohol reacts with the benzamide core.
Introduction of the Pyrrolidinyl Ethyl Side Chain: The pyrrolidinyl ethyl side chain is attached via a nucleophilic substitution reaction, where the pyrrolidine ring reacts with an ethyl halide derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with controlled temperature and pressure conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-nonoxy-N-(2-pyrrolidin-1-ylethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-nonoxy-N-(2-pyrrolidin-1-ylethyl)benzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-nonoxy-N-(2-pyrrolidin-1-ylethyl)benzamide involves its interaction with specific molecular targets and pathways. The pyrrolidinyl ethyl side chain plays a crucial role in binding to target proteins, while the benzamide core contributes to the overall stability and activity of the compound. The nonyloxy group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-nonoxy-N-(2-pyrrolidin-1-ylethyl)benzamide: Unique due to its specific combination of functional groups.
N-(2-(Pyrrolidinyl)ethyl)benzamide: Lacks the nonyloxy group, resulting in different chemical properties.
2-Nonyloxybenzamide: Lacks the pyrrolidinyl ethyl side chain, affecting its biological activity.
Uniqueness
This compound is unique due to its combination of a nonyloxy group, a pyrrolidinyl ethyl side chain, and a benzamide core. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Eigenschaften
CAS-Nummer |
10261-49-1 |
|---|---|
Molekularformel |
C22H36N2O2 |
Molekulargewicht |
360.5 g/mol |
IUPAC-Name |
2-nonoxy-N-(2-pyrrolidin-1-ylethyl)benzamide |
InChI |
InChI=1S/C22H36N2O2/c1-2-3-4-5-6-7-12-19-26-21-14-9-8-13-20(21)22(25)23-15-18-24-16-10-11-17-24/h8-9,13-14H,2-7,10-12,15-19H2,1H3,(H,23,25) |
InChI-Schlüssel |
UZPBVQUXWZZNOQ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCOC1=CC=CC=C1C(=O)NCCN2CCCC2 |
Kanonische SMILES |
CCCCCCCCCOC1=CC=CC=C1C(=O)NCCN2CCCC2 |
Synonyme |
o-(Nonyloxy)-N-[2-(1-pyrrolidinyl)ethyl]benzamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![5H-Naphtho[1,8-bc]thiophen-5-one, 3,4-dihydro-2-methyl-](/img/structure/B84213.png)

